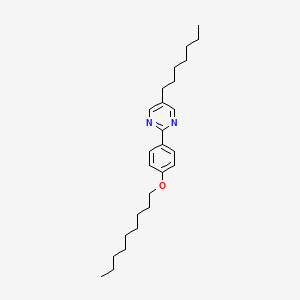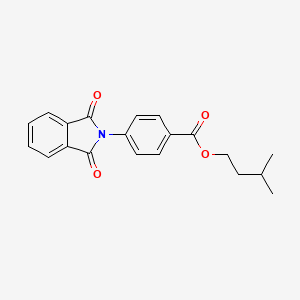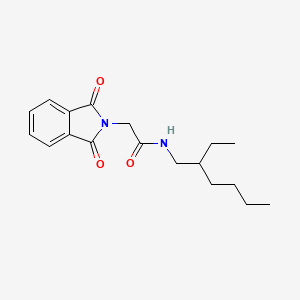
5-Heptyl-2-(4-nonyloxyphenyl)-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Heptyl-2-(4-(nonyloxy)phenyl)pyrimidine is an organic compound with the molecular formula C26H40N2O It is a pyrimidine derivative characterized by the presence of a heptyl group at the 5-position and a nonyloxyphenyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptyl-2-(4-(nonyloxy)phenyl)pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(nonyloxy)benzaldehyde with heptylamine in the presence of a base, followed by cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of 5-Heptyl-2-(4-(nonyloxy)phenyl)pyrimidine may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Heptyl-2-(4-(nonyloxy)phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Heptyl-2-(4-(nonyloxy)phenyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell signaling and molecular interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Heptyl-2-(4-(nonyloxy)phenyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions and signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Heptyl-2-(4-methoxyphenyl)pyrimidine
- 5-Heptyl-2-(4-ethoxyphenyl)pyrimidine
- 5-Heptyl-2-(4-butoxyphenyl)pyrimidine
Uniqueness
5-Heptyl-2-(4-(nonyloxy)phenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
57202-40-1 |
|---|---|
Fórmula molecular |
C26H40N2O |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
5-heptyl-2-(4-nonoxyphenyl)pyrimidine |
InChI |
InChI=1S/C26H40N2O/c1-3-5-7-9-10-12-14-20-29-25-18-16-24(17-19-25)26-27-21-23(22-28-26)15-13-11-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3 |
Clave InChI |
OGFGFVYUTGSNAF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11700833.png)
![N'~1~,N'~5~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11700846.png)

![1,1'-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol)](/img/structure/B11700857.png)
![2-(4-Bromo-2-cyanophenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11700864.png)
![N-(2,4-dichlorophenyl)-2,2,2-trifluoro-N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11700866.png)
![4-{5-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B11700869.png)

![4-chloro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide](/img/structure/B11700877.png)
![4-(4-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11700885.png)
![3-{5-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11700888.png)
![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11700896.png)

![(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700909.png)
